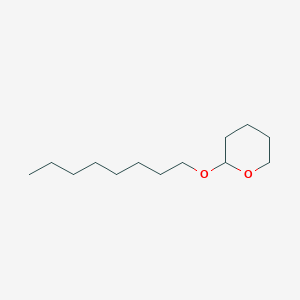
2-Octyloxytetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octyloxytetrahydro-2H-pyran is a chemical compound with the molecular formula C13H26O2 . It has a molecular weight of 214.34 .
Molecular Structure Analysis
The molecular structure of 2-Octyloxytetrahydro-2H-pyran consists of 13 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . The exact mass is 214.19300 .Physical And Chemical Properties Analysis
2-Octyloxytetrahydro-2H-pyran has a density of 0.896 g/mL at 25 °C (lit.) and a boiling point of 62 °C/0.1 mmHg (lit.) . Its refractive index is n20/D 1.443 (lit.) .Applications De Recherche Scientifique
Dye-Sensitized Solar Cells (DSSCs)
A study by Ying et al. (2014) synthesized pyrido[3,4-b]pyrazine-based organic sensitizers containing octyloxy groups for use in dye-sensitized solar cells (DSSCs). The addition of octyloxy groups extended the π-conjugation, improving the photovoltaic performance and stability of DSSCs, achieving high power conversion efficiency (PCE) and excellent stability under continuous light exposure (Ying et al., 2014).
Organic Synthesis and Catalysis
Shikanai et al. (2009) demonstrated the Rh-catalyzed isomerization and intramolecular redox reaction of alkynyl ethers to produce dihydropyrans. This method provides a regioselective approach to synthesizing 2-aryl-3-(sulfonyl)-5,6-dihydro-2H-pyran, leveraging the reactivity of octyloxy-related structures for complex organic transformations (Shikanai et al., 2009).
Photophysical Studies
Novakova et al. (2010) investigated the photophysical properties of octasubstituted zinc tetrapyrazinoporphyrazines with octyloxy substituents. These compounds exhibited significant singlet oxygen quantum yields and high fluorescence quantum yields, making them potential candidates for applications in photodynamic therapy and as fluorescent probes (Novakova et al., 2010).
Heterocyclic Compound Synthesis
Huang et al. (2007) synthesized a series of 2H-pyrano[3,2-c]chromen-5-one derivatives, demonstrating their photochromic and redox properties. These findings highlight the utility of octyloxy-related compounds in developing materials with unique optical and electronic characteristics (Huang et al., 2007).
Safety And Hazards
2-Octyloxytetrahydro-2H-pyran is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety instructions include avoiding breathing dust/fume/gas/mist/vapours/spray, and avoiding contact with skin and eyes .
Propriétés
IUPAC Name |
2-octoxyoxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-8-11-14-13-10-7-9-12-15-13/h13H,2-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDANXKCMJFKDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404538 |
Source


|
| Record name | 2-Octyloxytetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Octyloxytetrahydro-2H-pyran | |
CAS RN |
70690-19-6 |
Source


|
| Record name | 2-Octyloxytetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Octyloxytetrahydro-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol](/img/structure/B1587359.png)
![Thiazolo[5,4-d]thiazole](/img/structure/B1587360.png)


![2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide](/img/structure/B1587368.png)